2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a benzamide moiety
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets through various mechanisms, often involving the formation of a complex that alters the function of the target .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways due to their wide range of targets .
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can potentially impact the bioavailability of the compound.
Result of Action
It’s known that pyrrolidine derivatives have antioxidative and antibacterial properties and can influence cell cycle .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide plays a significant role in its biochemical interactions. The ring’s non-planarity, referred to as “pseudorotation”, allows it to efficiently explore the pharmacophore space due to sp3-hybridization
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-5-fluoropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-(pyrrolidin-1-yl)pyrimidine.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting 2-chloro-4-fluorobenzoyl chloride with the previously synthesized pyrimidine derivative in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzamide ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyrimidine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine and pyrimidine rings .
Scientific Research Applications
2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
2-(pyrrolidin-1-yl)pyrimidine: Another related compound with similar structural features and biological activities.
Benzamide Derivatives: Various benzamide derivatives with different substituents on the benzene ring, exhibiting diverse biological activities.
Uniqueness
2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the pyrrolidine and pyrimidine rings, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-13-7-10(17)3-4-12(13)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHGGWUDRSDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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